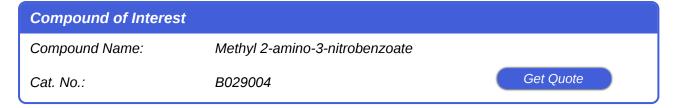


Spectroscopic Analysis of Methyl 2-amino-3nitrobenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Methyl 2-amino-3-nitrobenzoate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, presenting available data and outlining standard experimental protocols.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of the available ¹H NMR data for **Methyl 2-amino-3-nitrobenzoate**.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule. The following table summarizes the reported ¹H NMR data for **Methyl 2-amino-3-nitrobenzoate**.

Table 1: ¹H NMR Spectroscopic Data for **Methyl 2-amino-3-nitrobenzoate**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.95	Singlet (s)	3H	-OCH₃ (Methyl Ester)
8.35	Broad Singlet (br s)	2H	-NH2 (Amino)
8.6	Doublet (d)	1H	Aromatic Proton

Solvent: CDCl3

Note: The available data for the aromatic region is incomplete. A trisubstituted benzene ring is expected to show a more complex splitting pattern for the three aromatic protons.

Despite extensive searches, experimental ¹³C NMR data for **Methyl 2-amino-3-nitrobenzoate** is not readily available in the public domain. This data is crucial for confirming the carbon framework of the molecule.

Experimental Protocols

The following section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds such as **Methyl 2-amino-3-nitrobenzoate**.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

- Sample Weighing: Accurately weigh 5-25 mg of Methyl 2-amino-3-nitrobenzoate for ¹H NMR, and 50-100 mg for ¹³C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
 Chloroform-d (CDCl₃) is a common choice for many organic molecules.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

Foundational & Exploratory





 Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

The following is a general procedure for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent. Following this, the magnetic field homogeneity is optimized through an automated or manual "shimming" process to enhance spectral resolution.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is typically used.
 - Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton signals.
 - Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is typically employed.
- 13C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
 - Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the full range of carbon chemical shifts.
 - Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 2 seconds is common.



 Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
 Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Molecular Structure and Logical Relationships

The following diagram illustrates the chemical structure of **Methyl 2-amino-3-nitrobenzoate**.

Caption: Chemical structure of Methyl 2-amino-3-nitrobenzoate.

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